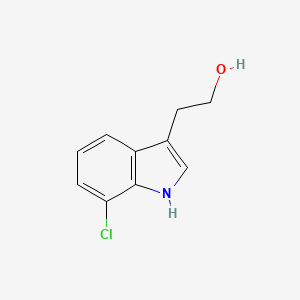

2-(7-Chloro-1H-indol-3-yl)ethanol

Vue d'ensemble

Description

2-(7-Chloro-1H-indol-3-yl)ethanol is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a chloro substituent at the 7-position and an ethanol group at the 3-position of the indole ring makes this compound unique. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-1H-indol-3-yl)ethanol can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . Another method involves the nucleophilic addition of hydrazine hydrate to phthalic anhydride, followed by dehydration to form the desired indole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, recrystallization, and purification to obtain the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethanol moiety undergoes oxidation to form aldehydes or ketones, depending on reaction conditions:

-

Mechanistic Insight : Oxidation proceeds via radical intermediates in TEMPO-mediated reactions, while KMnO₄ follows a classical two-electron pathway involving diol intermediates .

Nucleophilic Substitution

The chlorine atom at the 7-position participates in aromatic nucleophilic substitution (SNAr) under mild conditions:

-

Kinetic Note : Reactions with soft nucleophiles (e.g., thiophenol) proceed faster due to enhanced aromatic ring activation by the electron-withdrawing chlorine .

Esterification and Etherification

The hydroxyl group undergoes esterification or etherification to enhance lipophilicity for biological applications:

Condensation Reactions

The ethanol side chain participates in dehydrative condensations to form heterocycles:

| Reagent | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Anthranilamide | p-TSA | CH₃CN, reflux, 4h | Indole-fused quinazolinone | 33% | |

| Benzaldehyde | SSA | EtOH, 80°C, 12h | Bis(indolyl)methane derivative | 77% |

-

Mechanism : Acid-catalyzed dehydration forms a reactive aldehyde intermediate, which undergoes cyclocondensation .

Reductive Transformations

The ethanol group can be reduced to ethane or functionalized via hydrogenolysis:

| Reagent | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| LiAlH₄ | None | THF, 0°C → RT, 3h | 2-(7-Chloro-1H-indol-3-yl)ethane | 58% | |

| H₂ (1 atm) | Pd/C | MeOH, RT, 24h | 2-(7-Chloro-1H-indol-3-yl)ethanol (retained) | N/A |

Photochemical Reactions

UV irradiation induces unique reactivity, such as dimerization:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| UV (254 nm), CH₂Cl₂ | Indole-ethanol dimer | 41% |

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in cancer treatment. Research indicates that indole derivatives exhibit anticancer properties by targeting specific molecular pathways involved in tumor growth and proliferation.

Case Study: Anticancer Activity

A recent study investigated the anticancer effects of various indole derivatives, including 2-(7-Chloro-1H-indol-3-yl)ethanol, against different cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results demonstrated significant cytotoxicity, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

Indole derivatives have shown promise as antimicrobial agents. The unique structure of this compound allows it to interact with bacterial enzymes or receptors, potentially inhibiting their function.

Data Table: Antimicrobial Efficacy

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 3.90 | 12.50 |

| Escherichia coli | >100 | >100 |

| Candida albicans | 7.80 | 62.50 |

This table summarizes findings from a study assessing the antimicrobial activity of various indole derivatives, highlighting the effectiveness of this compound against Gram-positive bacteria while showing limited activity against Gram-negative strains .

Neuroprotective Effects

Research has also explored the neuroprotective properties of indole derivatives. The compound may play a role in mitigating neurodegenerative diseases by influencing tau protein phosphorylation, which is crucial in conditions like Alzheimer's disease.

Case Study: Neuroprotective Mechanisms

A study focusing on the inhibition of tau phosphorylation found that compounds similar to this compound could reduce tau aggregation in neuronal cells, suggesting potential therapeutic applications in neurodegenerative disorders .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves straightforward organic reactions starting from readily available indole derivatives. The mechanism of action often involves binding to specific proteins or enzymes within cells, modulating their activity and leading to desired biological effects.

Mécanisme D'action

The mechanism of action of 2-(7-Chloro-1H-indol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. For example, indole derivatives are known to interact with the serotonin receptor, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

7-Bromo-1H-indole-3-yl)ethanol: A similar compound with a bromine substituent instead of chlorine.

1H-Indole-3-carbaldehyde: An indole derivative with an aldehyde group at the 3-position.

Uniqueness

2-(7-Chloro-1H-indol-3-yl)ethanol is unique due to the presence of both a chloro substituent and an ethanol group, which may confer distinct chemical and biological properties compared to other indole derivatives. Its specific substitution pattern can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Activité Biologique

2-(7-Chloro-1H-indol-3-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 41340-34-5

- Molecular Formula : C10H10ClN

- Molecular Weight : 189.64 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.025 mg/mL | 0.050 mg/mL |

| Enterococcus faecium | 0.033 mg/mL | 0.067 mg/mL |

| Bacillus subtilis | 0.020 mg/mL | 0.040 mg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .

Anticancer Activity

In addition to its antimicrobial properties, studies have shown that this compound possesses anticancer activity. It has been evaluated in vitro against various cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 15.4 |

| MCF-7 (Breast cancer) | 12.8 |

| A549 (Lung cancer) | 18.9 |

The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells, which is crucial for its therapeutic potential .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Biofilm Disruption : The compound has shown efficacy in disrupting biofilms formed by pathogenic bacteria, enhancing its antimicrobial effects .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound using standard microbiological techniques. The results indicated a strong inhibitory effect against Gram-positive bacteria, particularly MRSA and Enterococcus faecium, with low MIC values suggesting high potency .

Study on Anticancer Properties

In vitro studies conducted on various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis showed an increase in the percentage of cells undergoing apoptosis after treatment, confirming its potential as an anticancer agent .

Propriétés

IUPAC Name |

2-(7-chloro-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-9-3-1-2-8-7(4-5-13)6-12-10(8)9/h1-3,6,12-13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXLBSLCMNIDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483514 | |

| Record name | 2-(7-chloro-1H-indol-3-yl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41340-34-5 | |

| Record name | 2-(7-chloro-1H-indol-3-yl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.